molecular formula C11H14INS B7998236 4-(3-Iodobenzyl)thiomorpholine

4-(3-Iodobenzyl)thiomorpholine

Cat. No.: B7998236
M. Wt: 319.21 g/mol
InChI Key: IRWWSBXYHHHRLU-UHFFFAOYSA-N
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Description

4-(3-Iodobenzyl)thiomorpholine is an organic compound with the molecular formula C₁₁H₁₄INS. It is a derivative of thiomorpholine, where the benzyl group is substituted with an iodine atom at the third position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Iodobenzyl)thiomorpholine typically involves the reaction of thiomorpholine with 3-iodobenzyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods: This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 4-(3-Iodobenzyl)thiomorpholine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-(3-Iodobenzyl)thiomorpholine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.

    Biology: Potential use in the development of biologically active compounds, including enzyme inhibitors and receptor modulators.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Comparison with Similar Compounds

Uniqueness: 4-(3-Iodobenzyl)thiomorpholine is unique due to the presence of the iodine atom, which can participate in specific chemical reactions such as iodination and cross-coupling reactions. The larger atomic size and higher reactivity of iodine compared to other halogens make this compound particularly useful in certain synthetic applications.

Properties

IUPAC Name

4-[(3-iodophenyl)methyl]thiomorpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14INS/c12-11-3-1-2-10(8-11)9-13-4-6-14-7-5-13/h1-3,8H,4-7,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRWWSBXYHHHRLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCN1CC2=CC(=CC=C2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14INS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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